molecular formula C22H23ClN4OS B13358058 2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B13358058
M. Wt: 427.0 g/mol
InChI Key: QNYYGOWRIXGDET-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the benzimidazole derivative with a thiol compound, often in the presence of a base such as sodium hydride.

    Attachment of the Cyanoacetamide Moiety: The final step involves the reaction of the thioether intermediate with a cyanoacetamide derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Amide Bond Formation

The acetamide group is likely formed via nucleophilic acyl substitution , where a primary amine reacts with an acyl chloride or activated ester. The reaction proceeds through a tetrahedral intermediate, stabilized by solvation effects.

Thioether Coupling

The sulfur-containing group is introduced via nucleophilic aromatic substitution or metal-catalyzed coupling (e.g., palladium-mediated). The benzimidazole’s chloro substituent may act as a leaving group, enabling S-arylation.

Reaction Conditions and Optimization

The synthesis requires precise control of:

  • Temperature : Higher temperatures accelerate reaction rates but may degrade sensitive functional groups.

  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while protic solvents (e.g., methanol) may hinder nucleophilic reactions .

  • Catalysts/Reagents : Phase-transfer catalysts or iodine salts enhance SN2 reactions by polarizing bonds or activating leaving groups .

Table 3: Optimal Reaction Conditions

ParameterTypical Values
Temperature25–100°C
SolventDMF, THF, or dichloromethane
CatalystPhase-transfer agents (e.g., tetrabutylammonium bromide)

Functional Group Reactivity and Stability

The compound’s functional groups exhibit distinct reactivity profiles:

  • Thioether (-S-) : Resists oxidation under mild conditions but participates in metal-mediated coupling reactions.

  • Cyano (-CN) : Electrophilic site for nucleophilic additions (e.g., hydrolysis to carboxylic acids).

  • Benzimidazole core : Nitrogen atoms enable hydrogen bonding and π-π interactions, influencing solubility and binding affinity.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzimidazole core is known to bind to various biological targets, including DNA and proteins, which can disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is unique due to its combination of a benzimidazole core, thioether linkage, and cyanoacetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Biological Activity

The compound 2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article synthesizes existing research findings on its biological activity, focusing on its anticancer, antimicrobial, and enzymatic inhibition properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H22ClN3OS
  • Molecular Weight : 373.91 g/mol
  • CAS Number : [insert CAS if available]

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, including cancer cells and microbial pathogens. Below are the key findings regarding its biological activities:

Anticancer Activity

Research has shown that benzimidazole derivatives can exhibit significant anticancer properties. In particular:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and the modulation of the cell cycle. It may also inhibit key enzymes involved in DNA replication, such as topoisomerases, which are crucial for cancer cell proliferation .
  • In Vitro Studies : In studies involving various human cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth. For instance, it showed IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer drug .
  • Case Study Example : A study evaluating a series of benzimidazole derivatives found that compounds with similar structural features to our target compound exhibited strong binding affinities to DNA and significant cytotoxic effects against breast and lung cancer cell lines .

Antimicrobial Activity

The compound's thioether linkage suggests potential antimicrobial properties.

  • Antibacterial Studies : Preliminary tests indicate that this compound has moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Fungal Inhibition : Additionally, some derivatives have shown efficacy against fungal strains, indicating a broader spectrum of antimicrobial activity that merits further investigation .

Enzymatic Inhibition

The compound may also act as an inhibitor for certain enzymes:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit human topoisomerase I (Hu Topo I), which is critical for DNA unwinding during replication. This inhibition can lead to DNA damage and subsequent cancer cell death .
  • Other Enzyme Targets : Other studies suggest potential inhibitory effects on enzymes involved in inflammatory pathways, which could position this compound as a dual-action therapeutic agent .

Data Summary Table

Activity TypeTarget Organism/PathwayMechanism of ActionReference
AnticancerHuman cancer cell linesInduces apoptosis; inhibits topoisomerases
AntimicrobialGram-positive bacteriaDisruption of cell wall synthesis
Enzymatic InhibitionTopoisomerase IPrevents DNA replication

Properties

Molecular Formula

C22H23ClN4OS

Molecular Weight

427.0 g/mol

IUPAC Name

2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C22H23ClN4OS/c1-15(2)22(3,14-24)26-20(28)13-29-21-25-18-11-17(23)9-10-19(18)27(21)12-16-7-5-4-6-8-16/h4-11,15H,12-13H2,1-3H3,(H,26,28)

InChI Key

QNYYGOWRIXGDET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)Cl

Origin of Product

United States

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